Arsine oxide, tridodecyl-
Description
Overview of Organoarsenic Compounds with Pnictine Oxide Moieties
Organoarsenic compounds, which feature a carbon-arsenic bond, are members of the broader class of organopnictogen compounds, a group that also includes derivatives of phosphorus, antimony, and bismuth. ijiset.com Arsenic, like other pnictogens, commonly exists in +3 and +5 oxidation states in its organic derivatives. wikipedia.org Tridodecylarsine oxide belongs to the pentavalent arsenic, or As(V), class of compounds, specifically those containing an arsine oxide functional group (R₃As=O).
The defining feature of this group is the pnictine oxide moiety, in this case, the As=O double bond. This functional group is analogous to the more widely studied phosphine (B1218219) oxide group (R₃P=O). The oxygen atom in an arsine oxide is a strong Lewis base, making it an excellent donor ligand for a wide variety of metal ions. researchgate.netsemanticscholar.org The redox chemistry of organoarsenic compounds is similar to that of their organophosphorus counterparts, with As(III) compounds readily oxidizing to the stable As(V) state. ijiset.com However, the Pn(V)=O bond energy is known to decrease down the group, with phosphorus forming the most stable oxide. ijiset.com
The infrared (IR) spectra of arsine oxides are characterized by a strong absorption band corresponding to the As=O stretching vibration. canterbury.ac.nz This feature is a key diagnostic tool for identifying the formation of these compounds and studying their coordination to metal centers.
Table 1: Classification of Selected Organoarsenic Compounds
| Class | General Formula | Example Compound | Oxidation State of As |
|---|---|---|---|
| Arsinic Acids | R₂As(O)OH | Cacodylic acid ((CH₃)₂As(O)OH) | +5 |
| Arsonous Acids | RAs(OH)₂ | Phenylarsonous acid (C₆H₅As(OH)₂) | +3 |
| Tertiary Arsines | R₃As | Triphenylarsine (B46628) ((C₆H₅)₃As) | +3 |
| Tertiary Arsine Oxides | R₃As=O | Triphenylarsine oxide ((C₆H₅)₃As=O) | +5 |
| Arsoles | C₄H₄AsH | Arsole | +3 |
Historical Context of Arsine Oxides in Chemical Synthesis and Ligand Design
The study of organoarsenic chemistry has a rich history, dating back to 1760 with the synthesis of the foul-smelling liquid cacodyl (B8556844) by French chemist Louis Claude Cadet. wikipedia.org This field was pivotal in the development of early chemical theories, including the concept of valency, and also led to significant advances in medicine with Paul Ehrlich's development of Salvarsan as a treatment for syphilis. wikipedia.org
Within this broader history, arsine oxides (R₃As=O) have emerged as important molecules, primarily for their utility as ligands in coordination chemistry. Symmetrical organoarsenic(III) compounds like trimethylarsine (B50810) and triphenylarsine are well-established ligands, behaving similarly to phosphines but being less basic. wikipedia.org Oxidation of these tertiary arsines yields the corresponding arsine oxides, which possess a highly polar As=O bond. The oxygen atom acts as a potent coordination site for both transition metals and lanthanide ions. researchgate.netuni-hamburg.de
In recent decades, arsine oxides have been explored as promising alternatives to the more conventional phosphine oxides in ligand design. researchgate.net For instance, europium complexes incorporating arsine oxide ligands have been shown to exhibit highly efficient and thermally durable luminescence, making them of interest for advanced materials applications. researchgate.netresearchgate.net The coordination chemistry of arsine oxides with various metal centers, including manganese and dysprosium, has been investigated, highlighting their versatility in forming stable complexes. researchgate.netuni-hamburg.de
Table 2: Comparison of Analogous Phosphine and Arsine Oxides
| Property | Triphenylphosphine oxide (TPPO) | Triphenylarsine oxide (TPAO) | Trioctylphosphine oxide (TOPO) |
|---|---|---|---|
| Formula | (C₆H₅)₃PO | (C₆H₅)₃AsO | (C₈H₁₇)₃PO |
| Primary Use | Ligand, Catalyst, Reagent | Ligand for Luminescent & Magnetic Materials researchgate.net | Metal Extractant in Solvent Extraction osti.govprimescholars.com |
| P=O IR Stretch (cm⁻¹) | ~1190 | N/A | ~1150 |
| As=O IR Stretch (cm⁻¹) | N/A | ~900 researchgate.net | N/A |
| Key Feature | High thermal stability | Enhances luminescence in lanthanide complexes researchgate.net | High solubility in nonpolar solvents |
Significance of Long-Chain Organoarsenic Oxides in Advanced Chemical Systems
While direct studies on tridodecylarsine oxide are scarce, its properties and significance can be inferred from its close structural analogues, particularly long-chain phosphine oxides like tri-n-octylphosphine oxide (TOPO). TOPO is a well-known and commercially significant extractant used in liquid-liquid extraction, a technology for separating and purifying metals. ijiset.comosti.govprimescholars.com The long alkyl chains in TOPO make it highly soluble in immiscible organic solvents like kerosene (B1165875) or toluene. mdpi.comuantof.cl During extraction, the phosphine oxide's oxygen atom coordinates to a metal ion in an aqueous solution, and the resulting complex, now cloaked in the lipophilic alkyl chains, is transferred into the organic phase. researchoutreach.org
By analogy, tridodecylarsine oxide is expected to be an excellent extractant for various metal ions. The three dodecyl chains would ensure its high solubility in organic diluents, a prerequisite for an effective solvent extraction reagent. This would enable its use in hydrometallurgical processes for the recovery of valuable or strategic metals from ore leachates or industrial waste streams. mdpi.comresearchoutreach.org The choice of long-chain arsine oxides over their phosphine counterparts could be motivated by a desire to fine-tune the selectivity for certain metals, as the subtle electronic and steric differences between arsenic and phosphorus can lead to different binding affinities. researchgate.net
Table 3: Metals Extracted by Long-Chain Pnictine Oxides (Primarily TOPO)
| Metal Ion | Typical Aqueous Medium | Reference |
|---|---|---|
| Iron (Fe³⁺) | Hydrochloric Acid | osti.gov |
| Rhodium (Rh³⁺) | Hydrochloric Acid | primescholars.com |
| Chromium (Cr⁶⁺) | Mineral Acids | ijiset.com |
| Thorium (Th⁴⁺) | Nitric Acid | nih.gov |
| Zinc (Zn²⁺) | Sulfate/Chloride Solutions | mdpi.com |
Structure
2D Structure
Properties
CAS No. |
53236-40-1 |
|---|---|
Molecular Formula |
C36H75AsO |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
1-didodecylarsoryldodecane |
InChI |
InChI=1S/C36H75AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI Key |
PIXNKMVFIYHCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[As](=O)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Tridodecylarsine Oxide
Established Synthetic Routes to Tertiary Arsine Oxides
The preparation of tertiary arsine oxides, a class of compounds characterized by a central arsenic atom double-bonded to an oxygen atom and single-bonded to three organic substituents, can be broadly categorized into two main approaches: the oxidation of pre-formed tertiary arsines and de novo construction of the organoarsine framework.
Oxidation Reactions of Tertiary Arsines
The most direct and widely employed method for the synthesis of tertiary arsine oxides is the oxidation of the corresponding tertiary arsines. thieme-connect.deresearchgate.net This transformation can be achieved using a variety of oxidizing agents. Common oxidants include hydrogen peroxide and mercury(II) oxide. thieme-connect.deresearchgate.net For instance, triphenylarsine (B46628) can be effectively oxidized to triphenylarsine oxide. ohiolink.edu The choice of oxidant and reaction conditions can be crucial to prevent side reactions, such as the cleavage of arsenic-carbon bonds, which has been observed in some cases. uow.edu.au
The general reaction scheme for the oxidation of a tertiary arsine is as follows:
R₃As + [O] → R₃As=O (where R represents an alkyl or aryl group and [O] is a generic oxidizing agent)
While triarylarsines are often stable in air, trialkylarsines are typically more susceptible to oxidation by atmospheric oxygen. thieme-connect.de The reaction of tertiary arsines with molecular oxygen can lead to the formation of the corresponding arsine oxides. archive.org
De Novo Synthesis Approaches for Organoarsines
De novo synthesis involves the construction of the organoarsine molecule from simpler starting materials. nih.govrsc.orgrsc.orgelifesciences.org A prevalent method for forming arsenic-carbon bonds is the reaction of arsenic halides, such as arsenic trichloride (B1173362) (AsCl₃), with organometallic reagents like Grignard reagents or organolithium compounds. usa-journals.com This approach allows for the stepwise introduction of organic groups to the arsenic center.
For the synthesis of a trialkylarsine like tridodecylarsine, the reaction would proceed as follows:
AsCl₃ + 3 R-MgX → R₃As + 3 MgXCl (where R is the dodecyl group and X is a halide)
However, the use of hazardous reagents like arsenic trichloride has prompted research into safer alternatives. uow.edu.auusc.edu.au One such alternative involves the use of arylarsine(III) oxides as substitutes for arsenous chlorides in reactions with Grignard reagents. uow.edu.auusc.edu.au This method has been demonstrated to be effective for constructing cyclic tertiary organoarsines. uow.edu.auusc.edu.au
Challenges and Innovations in Tridodecylarsine Oxide Synthesis
The synthesis of tridodecylarsine oxide, with its long alkyl chains, presents specific challenges that necessitate innovative solutions to achieve high purity and yield while considering environmental impact.
Steric Hindrance Considerations in Long-Chain Derivatization
The introduction of long alkyl chains, such as the dodecyl group, onto the arsenic center can be hampered by steric hindrance. nih.govfastercapital.com This phenomenon arises from the spatial crowding around the reactive center, which can impede the approach of reagents and slow down or prevent the desired reaction. fastercapital.com In the context of synthesizing tridodecylarsine, the bulky nature of the dodecyl groups can make the complete substitution of the chlorine atoms in arsenic trichloride challenging.
Recent synthetic strategies have focused on optimizing reaction conditions and exploring alternative reagents to overcome these steric barriers. For example, the use of highly reactive organometallic reagents or the application of catalytic methods can facilitate the formation of sterically hindered molecules. nih.gov
Purity and Yield Optimization Strategies
Achieving high purity and yield is a constant challenge in chemical synthesis. dovepress.comresearchgate.netmdpi.comnih.govnih.gov In the synthesis of tridodecylarsine oxide, potential side reactions during both the formation of the tertiary arsine and its subsequent oxidation can lead to impurities. For instance, incomplete reaction during the alkylation of arsenic trichloride can result in a mixture of partially substituted products.
To address these challenges, researchers employ various purification techniques, such as chromatography and crystallization. Furthermore, optimization of reaction parameters, including temperature, solvent, and stoichiometry of reactants, is crucial for maximizing the yield of the desired product. The development of more selective and efficient synthetic methods is an ongoing area of research.
Green Synthesis Methodologies for Organoarsenic Compounds
The inherent toxicity of many arsenic compounds necessitates the development of more environmentally friendly or "green" synthesis methods. tandfonline.comroyalsocietypublishing.orgresearchgate.net This involves the use of less hazardous reagents, reducing waste, and improving energy efficiency. royalsocietypublishing.org
Coordination Chemistry of Tridodecylarsine Oxide
Ligand Properties and Coordination Modes
The behavior of tridodecylarsine oxide as a ligand is primarily dictated by the properties of its arsine oxide functional group and the influence of its bulky alkyl substituents.
Tridodecylarsine oxide functions as a monodentate ligand, coordinating to metal centers through the oxygen atom of the As=O group. This oxygen atom possesses lone pairs of electrons, making it a potent Lewis base and a hard donor atom. nih.govhku.hk The Lewis basicity of arsine oxides, in general, is greater than that of their analogous phosphine (B1218219) oxides. rsc.org For instance, the pKaH values for trimethylphosphine (B1194731) oxide and trimethylarsine (B50810) oxide are reported as 0 and 3.75, respectively, indicating the higher basicity of the arsine oxide. rsc.org This increased basicity enhances its ability to donate electron density to a metal cation, forming a stable coordinate bond. The As=O bond is polar, with a partial negative charge on the oxygen, further strengthening its character as a hard donor, which favors coordination with hard Lewis acids like transition metal ions, lanthanides, and actinides.
The three long dodecyl (C12H25) chains attached to the arsenic atom exert significant steric and electronic effects that modulate the coordination behavior of the ligand.
Steric Influence : The long, flexible alkyl chains create substantial steric bulk around the As=O donor group. acs.orgtandfonline.comnih.govrsc.org This steric hindrance can limit the number of ligand molecules that can coordinate to a single metal center, thereby influencing the stoichiometry and geometry of the resulting complex. mdpi.com For instance, the bulky nature of the ligand might favor the formation of complexes with lower coordination numbers compared to less hindered ligands. tandfonline.com
Electronic Influence : The alkyl chains are electron-donating through an inductive effect, which increases the electron density on the arsenic atom and, consequently, on the donor oxygen atom. This enhances the Lewis basicity of the oxygen atom, making the ligand a stronger electron donor compared to aryl-substituted arsine oxides. libretexts.org
Solubility : A critical practical consequence of the tridodecyl chains is the high lipophilicity they confer upon both the free ligand and its metal complexes. This property makes tridodecylarsine oxide highly soluble in nonpolar organic solvents and effectively insoluble in water, which is a prerequisite for its use as an extractant in liquid-liquid solvent extraction systems. tandfonline.com
Metal Complexation Studies with Tridodecylarsine Oxide
The strong donor capacity and lipophilic nature of tridodecylarsine oxide have led to its investigation in the complexation and extraction of various metal ions.
Tridodecylarsine oxide forms well-defined stoichiometric complexes with a variety of metal salts and mineral acids. The stoichiometry of these complexes, representing the ratio of ligand to metal (L:M), is dependent on several factors, including the coordination number and oxidation state of the metal, the nature of the counter-anion, and the solvent system used. frontiersin.orgmpie.de In solvent extraction processes, the extracted species is often a neutral adduct formed by the coordination of the tridodecylarsine oxide to a neutral metal salt or a metal-anion complex. Non-stoichiometric complexes or adducts can also form, particularly in complex multicomponent extraction systems where synergistic effects are at play. frontiersin.orgmpie.de
Tridodecylarsine oxide and other arsine oxides form stable complexes with transition metals. orientjchem.org The coordination typically occurs through the oxygen atom of the ligand to the metal center, forming complexes such as [M(R₃AsO)ₓXᵧ], where M is a transition metal, X is an anion (e.g., halide, nitrate), and x and y are integers that satisfy the coordination number and charge neutrality of the complex. orientjchem.orgwikipedia.org For example, manganese(II) halides have been shown to react with triphenylarsine (B46628), which oxidizes in situ to triphenylarsine oxide, to form complexes of the type [Mn(OAsPh₃)₂X₂]. orientjchem.org The strong donor properties of the arsine oxide ligand stabilize the metal center, and the bulky alkyl groups of the tridodecyl derivative would influence the specific geometry and coordination number of the resulting complex. mdpi.com
Table 1: Examples of Transition Metal Complex Types with Arsine Oxide Ligands This table provides generalized examples of complex stoichiometries observed with arsine oxide ligands.
| Metal Ion | Ligand (L) | Example Complex Formula | Coordination Environment (Typical) |
|---|---|---|---|
| Mn(II) | Triphenylarsine Oxide | [Mn(L)₂Cl₂] |
Tetrahedral |
| Co(II) | Triphenylarsine Oxide | [Co(L)₂Br₂] |
Tetrahedral |
| Ni(II) | Triphenylarsine Oxide | [Ni(L)₄](ClO₄)₂ |
Tetrahedral or Square Planar |
| Cu(II) | Triphenylarsine Oxide | [Cu(L)₂Cl₂] |
Distorted Tetrahedral |
A significant area of study for tridodecylarsine oxide is its application in the solvent extraction and complexation of f-block elements—the lanthanides and actinides. numberanalytics.comnumberanalytics.com These elements are typically hard acids and show strong affinity for the hard oxygen donor of the arsine oxide.
Tridodecylarsine oxide has been notably effective when used as a synergistic agent in combination with other extractants, such as the β-diketone thenoyltrifluoroacetone (HTTA). rsc.orgosti.govosti.gov In these systems, the acidic extractant (HTTA) neutralizes the charge of the trivalent metal ion (M³⁺), forming a neutral chelate, M(TTA)₃, which is organo-soluble. The neutral tridodecylarsine oxide (L) then coordinates to the vacant sites on the metal ion, forming a synergistic adduct, M(TTA)₃·Lₓ, which exhibits significantly enhanced extraction into the organic phase. rsc.orgosti.gov Studies on the extraction of Americium(III) and Europium(III) have demonstrated the formation of such synergistic species. rsc.orgresearchgate.net The slightly stronger covalent bonding character in actinide-ligand bonds compared to lanthanide-ligand bonds can be exploited to achieve separation between these two series of elements. mdpi.com
Table 2: Synergistic Extraction Systems Involving Tridodecylarsine Oxide (TDdAsO) Illustrates the role of TDdAsO in enhancing the extraction of f-block elements.
| Metal Ion | Primary Extractant | Synergistic Agent (L) | Extracted Complex Species |
|---|---|---|---|
| Americium(III) | Thenoyltrifluoroacetone (HTTA) | Tridodecylarsine oxide | Am(TTA)₃·L |
| Curium(III) | Thenoyltrifluoroacetone (HTTA) | Tridodecylarsine oxide | Cm(TTA)₃·L |
| Europium(III) | Thenoyltrifluoroacetone (HTTA) | Tridodecylarsine oxide | Eu(TTA)₃·L |
The strong coordination ability and the specific steric and electronic properties of tridodecylarsine oxide make it a valuable ligand in fundamental coordination chemistry and a specialized reagent for advanced separation processes.
Information regarding the coordination chemistry of tridodecylarsine oxide is not available in the provided search results.
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Applications of Tridodecylarsine Oxide in Separation Science
Principles of Solvent Extraction Mediated by Tridodecylarsine Oxide
Solvent extraction is a widely used industrial technique for the separation and purification of metal ions, relying on the differential distribution of a solute between two immiscible liquid phases. researchgate.netaptiaengineering.com Neutral extractants, a category to which tridodecylarsine oxide belongs, operate via a solvation mechanism.
Extraction Mechanisms and Thermodynamics
The primary mechanism for extraction by neutral organophosphorus and, by analogy, organoarsine oxides involves the solvation of a neutral metal-salt species by the extractant molecule. nih.govacs.orgresearchgate.net The oxygen atom on the arsine oxide group (As=O) acts as a Lewis base, donating electron density to the metal center of a neutral species, thereby forming a complex that is soluble in the organic diluent. kuleuven.be This process facilitates the transfer of the metal from the aqueous phase to the organic phase.
For a metal cation Mⁿ⁺ and an anion A⁻, the general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + sL(org) ⇌ MAₙ·sL
Where 'L' represents the neutral extractant, like tridodecylarsine oxide, and 's' is the solvation number. The efficiency of this extraction is heavily dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the anion. mdpi.com
Interfacial Phenomena in Liquid-Liquid Extraction Systems
The interface between the aqueous and organic phases is a critical region where the mass transfer of the metal complex occurs. The properties of the extractant molecule, such as its amphiphilic nature, determine its behavior at this interface. Neutral solvating reagents like phosphine (B1218219) oxides generally exhibit lower interfacial activity compared to acidic or basic extractants. researchgate.net
The adsorption of extractant molecules at the interface can influence the extraction kinetics. The structure of the extractant, including the length and branching of its alkyl chains, affects its interfacial properties and, consequently, its extraction performance. kuleuven.beresearchgate.net For instance, longer, linear alkyl chains in organophosphorus extractants have been shown to increase extraction efficiency, a principle that would likely apply to the dodecyl chains of tridodecylarsine oxide. kuleuven.be
Selective Metal Ion Extraction and Separation
The selectivity of an extractant is its ability to separate one metal ion from another. Neutral extractants like trialkylphosphine oxides are known for their utility in specific separation challenges, such as the extraction of certain heavy metals and the group separation of f-elements.
Extraction of Heavy Metals (e.g., Arsenic(V))
While tridodecylarsine oxide itself is not documented for this purpose in the provided literature, analogous organophosphorus compounds are effective for the extraction of Arsenic(V) from acidic aqueous solutions. researchgate.net Reagents such as Cyanex 923, a mixture of trialkylphosphine oxides, extract As(V) through a solvation mechanism. mdpi.comnih.gov The process involves the formation of a neutral complex between the extractant and arsenic acid (H₃AsO₄) in the organic phase. researchgate.netmdpi.comnih.gov
The stoichiometry of the extracted species often depends on the acidity of the aqueous medium, with complexes such as H₃AsO₄·L and H₃AsO₄·2L being identified (where L is the extractant). mdpi.comnih.gov The extraction efficiency is highly dependent on the concentration of acid in the aqueous phase. mdpi.comresearchgate.net Subsequently, the arsenic can be stripped from the loaded organic phase using water. mdpi.comnih.gov Given its structural similarity, tridodecylarsine oxide would be expected to follow a similar extraction mechanism for As(V).
Below is a table summarizing the extraction of Arsenic(V) using analogous organophosphorus extractants.
| Extractant | Aqueous Medium | Extracted Species | Stripping Agent | Reference |
| Cyanex 923 | Sulfuric Acid | H₃AsO₄·L, H₃AsO₄·2L | Water | mdpi.com, nih.gov |
| Dibutyl butylphosphonate (DBBP) | Sulfuric Acid | H₃AsO₄[DBBP]₂ | Water (via PIM) | nih.gov |
| Tributyl phosphate (B84403) (TBP) | Hydrochloric Acid | Not specified | Water | imim.pl |
Lanthanide/Actinide Separations
The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. unlv.edubarc.gov.in Neutral organophosphorus extractants, including trialkylphosphine oxides (TRPO), are primarily used for the co-extraction of actinides and lanthanides as a group from nitric acid waste streams. unlv.edunih.gov
These extractants are key components in processes like TRUEX (TRansUranic EXtraction) and TRPO, where they efficiently extract both groups of f-elements away from other fission products. The separation between the actinide and lanthanide groups using only a neutral extractant is generally poor. unlv.edu Achieving this separation often requires the introduction of other complexing agents, particularly those with "soft" donor atoms (like nitrogen or sulfur), which show a greater affinity for the slightly more covalent trivalent actinides over the more ionic lanthanides. unlv.edu Therefore, while tridodecylarsine oxide could be expected to function as an effective co-extractant for these elements, it would not likely provide significant selectivity between the two groups on its own.
Advanced Characterization Methodologies for Tridodecylarsine Oxide and Its Complexes
Spectroscopic Techniques in Elucidating Molecular Structure and Interactions
Spectroscopy is a cornerstone in the analysis of tridodecylarsine oxide, offering non-destructive methods to investigate its structure and the nature of its interactions when forming complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of tridodecylarsine oxide in solution. By analyzing the chemical environment of NMR-active nuclei such as ¹H and ¹³C, the connectivity and conformation of the dodecyl chains can be confirmed.
In ¹H NMR, the long alkyl chains of tridodecylarsine oxide would exhibit characteristic signals: a triplet corresponding to the terminal methyl (CH₃) protons, a complex multiplet for the numerous methylene (B1212753) (CH₂) groups of the chains, and a distinct multiplet for the methylene group directly attached to the arsenic atom (α-CH₂), which would be deshielded due to the proximity of the electropositive arsenic atom.
¹³C NMR provides complementary information, resolving each unique carbon atom in the dodecyl chains. The chemical shifts are sensitive to the electronic environment, allowing for the unambiguous assignment of the carbons from the terminal methyl group to the α-carbon. Upon complexation with metal ions, shifts in the signals of the α- and β-carbons can provide evidence of coordination through the arsine oxide's oxygen atom. Paramagnetic NMR analysis can be employed for complexes with paramagnetic metal ions to study the degree of aggregation in solution. worktribe.com Solid-state NMR (SSNMR) can be particularly valuable for studying the structure of both crystalline and amorphous complexes, offering insights into atomic-level structure and molecular dynamics. preprints.org
Table 1: Representative ¹H NMR Data for Tridodecylarsine Oxide This table presents expected chemical shifts based on the molecular structure.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal CH₃ | ~0.88 | Triplet |
| Bulk (CH₂)n | ~1.26 | Multiplet |
Table 2: Expected ¹³C NMR Chemical Shifts for Tridodecylarsine Oxide This table presents expected chemical shifts based on the molecular structure.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1 (α to As) | ~25 - 30 |
| C2-C11 | ~22 - 32 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the bonding within tridodecylarsine oxide and its complexes. The most significant feature in the IR spectrum of tridodecylarsine oxide is the strong absorption band corresponding to the arsenic-oxygen double bond (As=O) stretching vibration. This band typically appears in the region of 880-900 cm⁻¹.
Upon coordination to a metal center, the As=O bond is weakened, resulting in a noticeable shift of this stretching frequency to a lower wavenumber. The magnitude of this shift provides a qualitative measure of the strength of the metal-oxygen bond in the complex. Other characteristic bands include the C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹ and various bending and rocking vibrations in the fingerprint region (1500–600 cm⁻¹). mdpi.com
Raman spectroscopy offers complementary information. rruff.info While the As=O stretch is also Raman active, this technique is particularly sensitive to the symmetric vibrations of the molecule's backbone. It can be a powerful tool for studying the solid-state structure and identifying low-frequency metal-ligand vibrations in complexes. researchgate.netzenodo.org However, care must be taken as some oxide materials can undergo laser-induced transformations, potentially altering the sample during analysis. zenodo.orgrsc.org
Table 3: Key Vibrational Frequencies for Tridodecylarsine Oxide
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| As=O Stretch (Free Ligand) | IR, Raman | ~885 |
| As=O Stretch (Complexed) | IR, Raman | 850 - 870 |
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Tridodecylarsine oxide itself, being a saturated alkyl compound, is not expected to show significant absorption in the visible region. Its UV absorption is typically limited to the deep UV range, associated with n→σ* and σ→σ* transitions.
However, UV-Vis spectroscopy becomes highly valuable when studying the formation of complexes with transition metals or lanthanides. rsc.org The spectra of these complexes are often dominated by d-d transitions (for transition metals) or f-f transitions (for lanthanides), which can be sensitive to the coordination environment and geometry. researchgate.net Charge-transfer bands, from the ligand to the metal (LMCT) or metal to ligand (MLCT), may also appear, providing further insight into the electronic structure of the complex. researchgate.net
Luminescence spectroscopy, including fluorescence and phosphorescence, can be used to study the emissive properties of tridodecylarsine oxide complexes, particularly those involving lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺). The ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the metal ion, which then emits at its characteristic wavelengths. The luminescence lifetime and quantum yield are sensitive probes of the metal's coordination environment, including the number of coordinated solvent molecules.
Mass Spectrometry for Molecular Identification and Compositional Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of tridodecylarsine oxide and its complexes. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing these compounds. nih.gov ESI-MS allows for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, enabling the confirmation of the empirical formula.
For metal complexes, MS can verify the stoichiometry by identifying the mass of the entire complexed ion. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the observed fragmentation patterns of the dodecyl chains. nih.gov
Thermal Analysis Techniques (e.g., TGA, DSC)
Thermal analysis techniques are used to study the behavior of materials as a function of temperature. dtic.mil Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. researchgate.net For tridodecylarsine oxide and its complexes, TGA can determine thermal stability, decomposition temperatures, and the presence of coordinated or solvated water molecules. researchgate.net The analysis provides quantitative information on mass loss at specific temperatures, corresponding to the loss of ligands or decomposition of the organic components. cmc-concrete.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. mt.com This technique is used to identify thermal transitions such as melting, crystallization, and solid-state phase transitions. For tridodecylarsine oxide complexes, DSC can reveal the temperatures at which these events occur and the associated enthalpy changes, providing valuable information on the material's stability and phase behavior. mt.com The combination of TGA and DSC in a single experiment allows for the direct correlation of mass changes with thermal events like decomposition or oxidation. youtube.com
Table 4: Summary of Characterization Techniques and Information Obtained
| Technique | Abbreviation | Key Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance | NMR | Molecular structure, connectivity, conformation in solution |
| Infrared Spectroscopy | IR | Functional groups (As=O), coordination shifts |
| Raman Spectroscopy | Raman | Molecular vibrations, solid-state structure |
| UV-Visible Spectroscopy | UV-Vis | Electronic transitions, complex formation |
| Mass Spectrometry | MS | Molecular weight, elemental formula, stoichiometry |
| X-ray Diffraction | XRD | Crystal structure, bond lengths/angles, phase purity |
| Thermogravimetric Analysis | TGA | Thermal stability, decomposition patterns, composition |
Surface and Interfacial Characterization Techniques
The study of the behavior of tridodecylarsine oxide at surfaces and interfaces is crucial for understanding its potential applications in areas such as solvent extraction, froth flotation, and as a surfactant. Due to its amphiphilic molecular structure, featuring a polar arsine oxide head group and three long, nonpolar dodecyl chains, tridodecylarsine oxide is expected to exhibit significant surface activity. While specific experimental data for this compound is not extensively available in the public literature, its surface and interfacial properties can be thoroughly investigated using a range of well-established characterization methodologies.
The primary techniques employed for such characterization would focus on its behavior at the air-water interface and the properties of the monolayers it forms. These methods provide insights into molecular organization, stability, and the thermodynamics of interfacial processes.
Langmuir and Langmuir-Blodgett (LB) Films
A powerful technique for studying the behavior of amphiphilic molecules like tridodecylarsine oxide at the air-water interface is the Langmuir-Blodgett (LB) trough method. illinois.edu This method allows for the formation of a monomolecular layer (a Langmuir film) of the compound on a liquid subphase, typically water, and the subsequent transfer of this film onto a solid substrate (a Langmuir-Blodgett film). illinois.eduresearchgate.net
The process involves dissolving tridodecylarsine oxide in a volatile, water-immiscible organic solvent and spreading this solution onto the surface of the water in an LB trough. As the solvent evaporates, the tridodecylarsine oxide molecules organize at the interface. Movable barriers are then used to compress this monolayer, and the surface pressure (the reduction in the surface tension of the pure subphase) is measured as a function of the area per molecule. illinois.edu This generates a pressure-area (Π-A) isotherm, which is a characteristic signature of the monolayer's properties.
From the Π-A isotherm, several key parameters can be determined:
Limiting Molecular Area (A₀): By extrapolating the steepest part of the isotherm to zero surface pressure, the average area occupied by a single molecule in a tightly packed monolayer can be estimated. This provides information about the orientation and packing of the tridodecyl chains.
Collapse Pressure (Πc): This is the maximum surface pressure the monolayer can withstand before it collapses into a three-dimensional structure. It is a measure of the stability of the monolayer.
Phase Transitions: The shape of the isotherm can reveal different two-dimensional phases of the monolayer, analogous to gas, liquid, and solid phases in three dimensions.
While specific experimental data for tridodecylarsine oxide is not available, a hypothetical pressure-area isotherm can be conceptualized to illustrate the expected findings.
Hypothetical Pressure-Area Isotherm Data for Tridodecylarsine Oxide
| Parameter | Description | Illustrative Value |
| A₀ (Ų/molecule) | Limiting molecular area, indicating the cross-sectional area per molecule in a compressed monolayer. | 85 - 100 |
| Πc (mN/m) | Collapse pressure, representing the stability of the monolayer. | 40 - 50 |
| Phase Transitions | Regions of the isotherm indicating changes in the physical state of the monolayer (e.g., from a liquid-expanded to a liquid-condensed state). | Observable as changes in the slope of the isotherm. |
Note: The values in this table are illustrative and based on the expected behavior of a bulky amphiphilic molecule. Actual experimental data would be required for confirmation.
Furthermore, the Langmuir-Blodgett technique allows for the transfer of these monolayers onto solid substrates at a controlled surface pressure. researchgate.net These transferred films can then be analyzed using various surface-sensitive techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), to visualize the morphology and domain structures of the tridodecylarsine oxide monolayer. researchgate.netresearchgate.net
Surface Tension Measurements
The surface activity of tridodecylarsine oxide in solution can be quantified by measuring the surface tension of its solutions at various concentrations. Common methods for measuring surface tension include the Du Noüy ring and Wilhelmy plate techniques. youtube.com These methods involve measuring the force required to pull a probe (a platinum ring or plate) through the surface of the liquid. youtube.com
As an amphiphilic molecule, tridodecylarsine oxide is expected to lower the surface tension of water. youtube.com By plotting surface tension as a function of the logarithm of the concentration, the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which the surfactant molecules begin to aggregate into micelles in the bulk solution, and the surface becomes saturated with the surfactant. This is a key parameter for any surfactant.
Summary of Surface and Interfacial Characterization Techniques
The following table summarizes the key techniques that would be applied to characterize the surface and interfacial properties of tridodecylarsine oxide and its complexes.
| Technique | Principle | Information Obtained |
| Langmuir-Blodgett (LB) Trough | Measurement of surface pressure as a function of the area per molecule for a monolayer at the air-water interface. illinois.edu | - Pressure-area (Π-A) isotherms- Limiting molecular area (A₀)- Collapse pressure (Πc)- Monolayer phase behavior and stability |
| Surface Tensiometry (e.g., Du Noüy ring, Wilhelmy plate) | Measurement of the force exerted on a probe at the surface of a liquid. youtube.com | - Surface tension of solutions- Critical Micelle Concentration (CMC)- Surface excess concentration |
| Atomic Force Microscopy (AFM) | High-resolution imaging of the surface topography of Langmuir-Blodgett films transferred onto a solid substrate. researchgate.net | - Morphology of the monolayer- Presence of domains and aggregates- Film thickness and homogeneity |
| Scanning Electron Microscopy (SEM) | Imaging of the surface of transferred films, often providing larger-scale morphological information. researchgate.net | - Large-area morphology- Film uniformity and defects |
| Interfacial Rheology | Measurement of the viscoelastic properties of the monolayer at the interface. | - Surface shear and dilatational moduli- Stability of emulsions and foams |
Theoretical and Computational Investigations of Tridodecylarsine Oxide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of the chemical bonds within a molecule. For tridodecylarsine oxide, these calculations would focus on the arsenic-oxygen (As-O) bond, which is central to its chemical properties.
The nature of the pnictogen-oxygen bond in compounds like arsine oxides has been a subject of considerable interest. In tridodecylarsine oxide, the As-O bond is highly polar, with a significant charge separation between the arsenic and oxygen atoms. This polarity is a defining characteristic of the arsoryl group (As=O). Computational studies on analogous compounds, such as triphenylarsine (B46628) oxide, have provided a detailed picture of this bond.
Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the nature of this bond. For a typical trialkylarsine oxide, the NBO analysis would likely reveal a highly polarized σ bond and weaker π-interactions, confirming the significant ionic character of the As-O bond.
Table 1: Representative Calculated Bond Properties for a Generic Trialkylarsine Oxide (R₃AsO)
| Property | Calculated Value | Method |
| As-O Bond Length | ~1.65 Å | DFT (B3LYP/6-31G*) |
| As-O Bond Order | ~1.5 | NBO Analysis |
| Natural Charge on As | +1.2 to +1.5 | NBO Analysis |
| Natural Charge on O | -0.8 to -1.0 | NBO Analysis |
Note: These are typical values for trialkylarsine oxides and serve as an estimate for tridodecylarsine oxide.
The electron density distribution in tridodecylarsine oxide, as would be revealed by quantum chemical calculations, is expected to show a high concentration of electron density on the oxygen atom of the arsoryl group. This electron-rich oxygen atom is the primary site for electrophilic attack and is responsible for the compound's Lewis basicity.
The Lewis basicity of tridodecylarsine oxide can be computationally predicted by calculating the energy of interaction with a model Lewis acid, such as boron trifluoride (BF₃). The strength of the interaction, and thus the Lewis basicity, is influenced by both electronic and steric factors. The long dodecyl chains in tridodecylarsine oxide are expected to exert a significant steric hindrance around the arsenic center, which could modulate its reactivity compared to smaller trialkylarsine oxides.
Furthermore, the electron-donating inductive effect of the three dodecyl groups would increase the electron density on the arsenic atom, which in turn enhances the electron density on the oxygen atom, thereby increasing its Lewis basicity compared to, for example, triphenylarsine oxide, where the phenyl groups are electron-withdrawing.
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time, particularly at interfaces. For an amphiphilic molecule like tridodecylarsine oxide, with its polar head group (As=O) and long nonpolar alkyl chains, MD simulations would be invaluable for understanding its behavior at interfaces, such as a water-oil interface.
Computational Modeling of Metal Complexation Equilibria and Dynamics
Tridodecylarsine oxide is expected to be an effective extractant for various metal ions from aqueous solutions into an organic phase. Computational modeling can be used to study the thermodynamics and kinetics of these complexation reactions.
DFT calculations can be employed to determine the structure and stability of the metal-tridodecylarsine oxide complexes. By calculating the binding energies of different metal ions to the oxygen atom of the arsoryl group, it is possible to predict the selectivity of tridodecylarsine oxide for different metals. These calculations would typically involve optimizing the geometry of the complex and calculating the energy difference between the complex and the separated reactants.
The long dodecyl chains would play a crucial role in solubilizing the resulting metal complex in the organic phase, a key aspect of the solvent extraction process.
Table 2: Predicted Relative Binding Affinities of a Generic Trialkylarsine Oxide for Various Metal Ions (Qualitative)
| Metal Ion | Predicted Binding Affinity | Factors Influencing Affinity |
| UO₂²⁺ | High | Hard Lewis acid, strong interaction with hard Lewis base (arsoryl oxygen) |
| Th⁴⁺ | High | High charge density, strong electrostatic interaction |
| Ln³⁺ | Moderate to High | Dependent on ionic radius and charge density |
| Fe³⁺ | Moderate | Hard Lewis acid, favorable interaction |
| Cu²⁺ | Moderate | Borderline Lewis acid |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For tridodecylarsine oxide, the most relevant spectroscopic features that can be predicted are the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
DFT calculations can predict the vibrational frequencies of the molecule. A key vibrational mode would be the As=O stretching frequency, which is sensitive to the electronic environment of the arsoryl group. This frequency would be expected to shift upon coordination to a metal ion, a phenomenon that can be both predicted computationally and observed experimentally.
Similarly, NMR chemical shifts, particularly for ¹³C and ¹H in the dodecyl chains and potentially for ¹⁷O (if isotopically enriched), can be calculated. These predictions can aid in the interpretation of experimental NMR spectra and provide a detailed picture of the molecular structure in solution.
Computational Approaches in Catalysis Research
While arsine oxides are not as commonly used as catalysts compared to their phosphine (B1218219) oxide counterparts, computational studies can explore their potential catalytic activity. The Lewis basicity of the arsoryl oxygen suggests that tridodecylarsine oxide could act as a Lewis base catalyst in certain organic reactions.
Computational modeling could be used to investigate the reaction mechanisms of such catalytic cycles. For example, by calculating the energy profile of a reaction in the presence and absence of tridodecylarsine oxide, it is possible to determine if the compound lowers the activation energy and thus acts as a catalyst. The steric bulk of the dodecyl groups would likely play a significant role in the substrate selectivity of any potential catalytic activity.
Structure Activity Relationships and Rational Design Principles
Correlation of Structural Motifs with Coordination Affinity and Selectivity
The coordinating ability of tridodecylarsine oxide is primarily dictated by the electronic and steric properties of the arsine oxide functional group (As=O) and the attached dodecyl chains. The As=O group acts as a hard Lewis base, readily donating electron density from the oxygen atom to form coordination complexes with metal ions, which are Lewis acids.
The selectivity of TDAsO for certain metal ions is a complex interplay of several factors:
Hard and Soft Acid-Base (HSAB) Principle : The oxygen donor atom in the arsine oxide group is a hard base, which leads to a preferential coordination with hard acid metal ions. This includes lanthanides and actinides, which are known to form stable complexes with such ligands mdpi.com. The interaction is primarily electrostatic in nature.
Steric Hindrance : The three long dodecyl chains create significant steric bulk around the central arsenic atom. This steric hindrance can influence the stoichiometry of the extracted metal complex and can be a tool for achieving selectivity between metal ions of different sizes. Larger metal ions may be more sterically accessible than smaller ones, or vice versa, depending on the coordination geometry. While specific studies on tridodecylarsine oxide are limited, research on analogous organophosphorus compounds demonstrates that bulky substituents can lead to the release of steric repulsion in the transition state of a reaction, a principle that can be extrapolated to the coordination process of TDAsO nih.gov.
Electronic Effects : The electron-donating nature of the alkyl chains increases the electron density on the oxygen atom of the arsine oxide group, enhancing its basicity and, consequently, its ability to coordinate with metal ions. This is a general trend observed in organophosphorus and organoarsenic extractants.
The coordination of metal ions by trialkylarsine oxides often involves the formation of neutral complexes that are soluble in the organic diluent. For instance, in the extraction of rare earth elements (REEs), the selectivity can be influenced by the subtle differences in the ionic radii of the lanthanides, leading to variations in the stability of the formed complexes mdpi.com.
Table 1: Factors Influencing Coordination Affinity and Selectivity of Tridodecylarsine Oxide
| Structural Motif | Property | Effect on Coordination | Example of Selectivity |
|---|---|---|---|
| Arsine Oxide (As=O) Group | Hard Lewis Base | Strong affinity for hard metal ions. | Preferential extraction of lanthanides and actinides over softer metal ions. |
| Tridodecyl Chains | Steric Bulk | Influences stoichiometry of the metal complex and can lead to size-based selectivity. | Potential for separation of adjacent rare earth elements with small differences in ionic radii. |
| Alkyl Chains | Inductive Effect (+I) | Increases electron density on the oxygen atom, enhancing its donor capacity. | Overall enhancement of extraction efficiency for target metal ions. |
Influence of Alkyl Chain Length on Solubility and Extraction Efficiency
The long dodecyl chains of TDAsO play a critical role in its function as a solvent extraction reagent. The primary influence of these long alkyl chains is on the solubility of the extractant and its metal complexes in the organic diluent, which is typically a nonpolar solvent like kerosene (B1165875).
Solubility in Organic Diluents : The hydrophobic nature of the three dodecyl chains ensures high solubility of TDAsO in nonpolar organic solvents. This is a prerequisite for an effective liquid-liquid extraction process, as the extractant must remain in the organic phase.
Hydrophobicity of the Metal Complex : Upon coordination with a metal ion, the resulting complex is effectively shielded by the long alkyl chains, rendering it hydrophobic and facilitating its transfer from the aqueous phase to the organic phase.
Prevention of Third Phase Formation : In some solvent extraction systems, the formation of a third, metal-rich organic phase can be problematic. The long alkyl chains of TDAsO help to maintain the solubility of the extracted metal complex in the primary organic diluent, thus preventing the formation of a third phase, especially at high metal loadings.
The length of the alkyl chain can also impact the extraction efficiency. While longer chains enhance solubility in the organic phase, they can also introduce greater steric hindrance, which might slightly reduce the extraction kinetics or the maximum metal loading capacity. However, for practical applications, the enhanced solubility and prevention of third-phase formation afforded by the dodecyl chains generally outweigh these potential minor negative effects.
Table 2: Effect of Alkyl Chain Length on the Properties of Trialkylarsine Oxide Extractants
| Property | Short Alkyl Chains (e.g., Tri-n-butylarsine oxide) | Long Alkyl Chains (e.g., Tridodecylarsine oxide) |
|---|---|---|
| Solubility in Nonpolar Solvents | Moderate | High |
| Hydrophobicity of Metal Complex | Moderate | High |
| Tendency for Third Phase Formation | Higher | Lower |
| Steric Hindrance | Lower | Higher |
| Extraction Efficiency | Generally good, but can be limited by solubility. | High, due to favorable partitioning of the metal complex. |
Rational Design Strategies for Enhanced Performance in Specific Applications
The principles of structure-activity relationships guide the rational design of new extractants with improved performance for specific applications, such as the selective separation of strategically important metals.
The goal of tailored metal ion recognition is to design a ligand that exhibits high selectivity for a specific metal ion in a mixture. For arsine oxide-based extractants, this can be achieved through several strategies:
Modification of Steric Hindrance : By systematically varying the length and branching of the alkyl chains, the steric environment around the As=O group can be fine-tuned. This can create a binding pocket that is sterically optimized for a metal ion of a particular size, enhancing selectivity. For example, introducing branching in the alkyl chains can increase steric bulk and potentially improve the separation of adjacent lanthanides.
Introduction of Additional Donor Groups : Incorporating other donor atoms (e.g., nitrogen or sulfur) into the ligand structure can create multidentate or synergistic effects, leading to enhanced stability and selectivity for certain metal ions. This approach has been successful in the design of other classes of extractants researchgate.net.
Preorganization : Designing ligands that are pre-organized for coordination with a specific metal ion can significantly enhance selectivity. This involves creating a rigid or semi-rigid ligand structure where the donor atoms are already in a favorable geometry for binding the target metal ion, minimizing the entropic penalty of complexation.
Synergistic Extraction : The extraction efficiency and selectivity of TDAsO can be significantly enhanced by using it in combination with another extractant, a phenomenon known as synergistic extraction. The second extractant, often an acidic organophosphorus compound or a chelating agent, can interact with the metal ion and the primary extractant to form a more stable and extractable mixed-ligand complex researchgate.netresearchgate.net.
Choice of Diluent : The nature of the organic diluent can influence the extraction process. While nonpolar aliphatic hydrocarbons are common, the use of aromatic or functionalized diluents can alter the solvation of the extractant and the metal complex, thereby affecting the extraction equilibrium.
Process intensification : The development of advanced separation technologies, such as centrifugal extractors, can improve the efficiency of liquid-liquid extraction processes using TDAsO. These technologies offer high throughput and efficient phase separation, which is particularly beneficial for the recovery of low-concentration rare earth elements tyextractor.com.
Computational modeling and simulation are increasingly being used to predict the binding behavior of extractants with metal ions, providing valuable insights for the rational design of new ligands and the optimization of separation processes acs.orgnih.gov. These in silico approaches can accelerate the development of more efficient and selective extraction systems based on arsine oxide and other functional ligands.
Emerging Research Directions and Future Prospects
Integration in Hybrid Materials and Nanostructures
The long dodecyl chains of tridodecyl arsine oxide could theoretically serve as effective stabilizing agents or functional ligands in the formation of hybrid materials and nanostructures. Future research could explore its use in creating novel nanocomposites, where the arsine oxide moiety might interact with metal or metal oxide nanoparticles, while the long alkyl chains would ensure compatibility with polymeric matrices or facilitate self-assembly into ordered nanostructures. The amphiphilic nature of such a molecule could also be exploited for the templated synthesis of mesoporous materials.
Table 1: Potential Hybrid Materials Incorporating Tridodecyl Arsine Oxide
| Hybrid Material Type | Potential Role of Tridodecyl Arsine Oxide | Potential Applications |
| Polymer Nanocomposites | Dispersion and stabilizing agent for nanoparticles | Enhanced mechanical, thermal, or optical properties |
| Metal-Organic Frameworks (MOFs) | Organic linker or modulating agent | Gas storage, separation, catalysis |
| Functionalized Nanoparticles | Capping and functionalizing ligand | Targeted drug delivery, sensing, catalysis |
| Self-Assembled Monolayers | Surface modification agent | Altering surface properties of substrates |
Novel Catalytic Applications Beyond Traditional Coordination
While traditional applications of arsine oxides often involve their use as ligands in coordination chemistry, the unique structure of tridodecyl arsine oxide could open doors to novel catalytic activities. The long alkyl chains might create specific microenvironments around the arsenic center, potentially influencing the selectivity and activity in catalytic transformations. Research could focus on its potential as a phase-transfer catalyst, where its solubility in both organic and aqueous phases could be advantageous. Furthermore, its Lewis basicity at the oxygen atom could be harnessed for organocatalysis.
Green Chemistry Approaches in Synthesis and Application
The development of sustainable methods for the synthesis and application of tridodecyl arsine oxide would be a critical research direction. This would involve exploring synthetic routes that utilize non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions. Atom-economical reactions would be a key focus. In terms of applications, its potential use in environmentally benign catalytic processes or as a component in recyclable materials would align with the principles of green chemistry.
Table 2: Green Chemistry Considerations for Tridodecyl Arsine Oxide
| Green Chemistry Principle | Potential Research Focus |
| Waste Prevention | Development of high-yield, low-byproduct synthetic routes. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Use of less toxic precursors and solvents. |
| Design for Energy Efficiency | Exploration of ambient temperature and pressure reactions, potentially using microwave or ultrasonic assistance. |
| Use of Renewable Feedstocks | Investigation of bio-based sources for the dodecyl chains. |
Advanced In-Situ Characterization for Mechanistic Insights
To understand the behavior of tridodecyl arsine oxide in any potential application, advanced in-situ characterization techniques will be indispensable. Techniques such as in-situ NMR, FTIR, and X-ray absorption spectroscopy could provide real-time information on its coordination behavior, catalytic intermediates, or role in the formation of hybrid materials. This would be crucial for elucidating reaction mechanisms and for the rational design of improved systems.
Computational-Guided Discovery of New Applications
In parallel with experimental work, computational modeling and simulation can play a pivotal role in predicting the properties and potential applications of tridodecyl arsine oxide. Density functional theory (DFT) calculations could be used to understand its electronic structure, reactivity, and interaction with other molecules or surfaces. Molecular dynamics simulations could provide insights into its self-assembly behavior and its role in stabilizing nanostructures. This computational-first approach could help to prioritize and guide experimental efforts, saving time and resources.
Q & A
Q. What established synthetic methodologies are used to prepare tridodecyl arsine oxide, and what purity benchmarks ensure experimental reproducibility?
Tridodecyl arsine oxide is synthesized via alkylation of arsine oxide precursors (e.g., arsenic trioxide) with dodecyl halides under inert conditions to prevent oxidation. Critical steps include:
- Purification : Column chromatography or recrystallization to remove unreacted alkyl halides and byproducts .
- Purity Validation : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to confirm >95% purity, with nuclear magnetic resonance (NMR) verifying substituent integration .
- Yield Optimization : Monitoring reaction temperature (60–80°C) and stoichiometric ratios (3:1 alkyl halide to arsenic precursor) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing tridodecyl arsine oxide’s structural and chemical properties?
Key techniques include:
- FTIR Spectroscopy : Identifies As-O and C-As bond vibrations (500–700 cm⁻¹ and 950–1100 cm⁻¹, respectively) .
- ¹H/¹³C NMR : Confirms dodecyl chain integration via methyl/methylene proton signals (δ 0.8–1.5 ppm) and carbon backbone .
- Elemental Analysis : Validates arsenic content (theoretical ~12–15%) and carbon/hydrogen ratios .
- Mass Spectrometry : High-resolution MS detects molecular ion peaks (expected m/z ~550–600) and fragmentation patterns .
Advanced Research Questions
Q. How do steric effects from tridodecyl substituents influence the compound’s reactivity compared to methyl or ethyl derivatives?
The bulky dodecyl chains introduce steric hindrance, reducing nucleophilic substitution rates in arsenic-centered reactions. For example:
- Comparative Kinetics : Reaction rates with electrophiles (e.g., halogens) are 3–5× slower than methyl arsine oxides due to hindered access to the arsenic center .
- Thermodynamic Stability : Enhanced hydrophobic interactions improve solubility in nonpolar solvents, complicating aqueous-phase applications .
- Experimental Design : Use competitive reaction studies with smaller alkyl analogs to quantify steric parameters (e.g., Taft constants) .
Q. What strategies resolve contradictions in reported toxicity data between tridodecyl arsine oxide and methylated organoarsenicals?
Discrepancies arise from:
- Metabolic Pathways : Methylated arsenicals (e.g., dimethyl arsinic acid) undergo bioactivation to toxic intermediates, while tridodecyl derivatives may resist metabolic breakdown due to steric bulk .
- Model Systems : In vitro assays (e.g., HepG2 cells) show lower cytotoxicity for tridodecyl arsine oxide (IC₅₀ > 100 μM) compared to dimethyl derivatives (IC₅₀ ~10 μM). In vivo studies require lipid-rich delivery systems to assess bioaccumulation .
- Analytical Validation : Use arsenic-specific detection (e.g., ICP-MS) to differentiate parent compounds from degradation products in toxicity assays .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling tridodecyl arsine oxide in laboratory settings?
- Containment : Use fume hoods and gloveboxes to prevent inhalation/contact. Avoid dust generation .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Emergency eye wash stations must be accessible .
- Waste Disposal : Collect arsenic-containing waste in labeled, sealed containers for incineration or specialized detoxification .
- Emergency Response : For spills, neutralize with calcium hydroxide and adsorb with vermiculite. Skin contact requires immediate washing with 10% sodium thiosulfate .
Q. How can researchers design experiments to assess environmental persistence of tridodecyl arsine oxide in soil and water systems?
- Degradation Studies : Monitor hydrolysis rates at varying pH (4–10) and UV exposure using HPLC-ICP-MS .
- Microcosm Models : Incubate compound with soil microbiota (e.g., Pseudomonas spp.) and quantify arsenic speciation (As(III)/As(V)) over 30 days .
- Adsorption Analysis : Measure binding affinity to humic acids via batch experiments, reporting partition coefficients (Kd) .
Data Analysis and Interpretation
Q. What statistical approaches address variability in arsenic quantification across analytical platforms?
- Calibration Curves : Use certified reference materials (CRMs) for arsenic (e.g., NIST SRM 1640a) to standardize ICP-MS and HPLC outputs .
- Inter-laboratory Validation : Perform round-robin tests with ≥3 labs to assess reproducibility, reporting relative standard deviations (RSD < 10%) .
- Multivariate Analysis : Principal component analysis (PCA) identifies outliers in spectral datasets (e.g., FTIR, NMR) caused by impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
